molecular formula C13H8F2O B1313709 3-(3,5-Difluorophenyl)benzaldehyde CAS No. 656306-74-0

3-(3,5-Difluorophenyl)benzaldehyde

Cat. No.: B1313709
CAS No.: 656306-74-0
M. Wt: 218.2 g/mol
InChI Key: DCCUWDBZWCZMFU-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O It is characterized by the presence of two fluorine atoms on the phenyl ring and an aldehyde group attached to another phenyl ring

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: One common method for synthesizing this compound involves the aromatic substitution of a difluorobenzene derivative. This can be achieved through the reaction of 3,5-difluorobenzene with benzaldehyde under specific conditions, often using a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.

    Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with 3,5-difluorobenzaldehyde to form the desired product. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 3-(3,5-Difluorophenyl)benzoic acid.

    Reduction: 3-(3,5-Difluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Pharmacokinetics

296 g/mL at 20 °C) and refractive index (n20/D 1493) suggest that it may have specific pharmacokinetic characteristics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3,5-Difluorophenyl)benzaldehyde. For instance, the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to oxygen. Furthermore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can impact its stability.

Scientific Research Applications

Chemistry: 3-(3,5-Difluorophenyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurological pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, dyes, and advanced materials.

Comparison with Similar Compounds

    3,5-Difluorobenzaldehyde: Lacks the additional phenyl ring, making it less complex but still useful in various synthetic applications.

    4-(3,5-Difluorophenyl)benzaldehyde: Similar structure but with the aldehyde group in a different position, leading to different reactivity and applications.

    2-(3,5-Difluorophenyl)benzaldehyde: Another positional isomer with distinct chemical properties.

Uniqueness: 3-(3,5-Difluorophenyl)benzaldehyde stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

3-(3,5-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCUWDBZWCZMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457614
Record name 3-(3,5-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656306-74-0
Record name 3-(3,5-difluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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